4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate
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Overview
Description
4-BROMO-2-[(E)-{[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound with a unique structure that includes bromine, dimethylamino, phenyl, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product. For example, the use of brominating agents, such as N-bromosuccinimide (NBS), in the presence of a solvent like dichloromethane, can introduce the bromine atom into the molecule. The subsequent steps may involve amide bond formation, imine formation, and esterification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-{[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution may result in the formation of new functionalized derivatives.
Scientific Research Applications
4-BROMO-2-[(E)-{[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-{[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-BROMO-2-[(E)-{[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL ACETATE
- **4-BROMO-2-[(E)-{[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL PROPIONATE
Uniqueness
The uniqueness of 4-BROMO-2-[(E)-{[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL BENZOATE lies in its specific structural features, such as the presence of the benzoate group and the bromine atom, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C32H27BrN4O4 |
---|---|
Molecular Weight |
611.5 g/mol |
IUPAC Name |
[2-[(E)-[[(E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]-4-bromophenyl] benzoate |
InChI |
InChI=1S/C32H27BrN4O4/c1-37(2)27-16-13-22(14-17-27)19-28(35-30(38)23-9-5-3-6-10-23)31(39)36-34-21-25-20-26(33)15-18-29(25)41-32(40)24-11-7-4-8-12-24/h3-21H,1-2H3,(H,35,38)(H,36,39)/b28-19+,34-21+ |
InChI Key |
FOZSMQNUMSGCJD-DRTNWNSLSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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